molecular formula C7H4BrClO2 B134395 4-Bromo-2-chlorobenzoic acid CAS No. 59748-90-2

4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395
CAS No.: 59748-90-2
M. Wt: 235.46 g/mol
InChI Key: JAVZWSOFJKYSDY-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2) is a halogenated benzoic acid derivative with bromine and chlorine substituents at positions 4 and 2, respectively, on the aromatic ring. Its IUPAC name follows substitutive nomenclature rules, where the carboxyl group (-COOH) is assigned position 1, and the substituents are prioritized based on alphabetical order (bromo > chloro) and numbering to achieve the lowest possible locant set . The compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive halogen substituents and carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a catalyst such as iron or aluminum chloride to facilitate the process. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as recrystallization to purify the final product. Industrial methods focus on safety, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

4-Bromo-2-chlorobenzoic acid is primarily used in analytical chemistry for the separation and analysis of compounds. It can be effectively analyzed using High-Performance Liquid Chromatography (HPLC).

HPLC Applications

  • Methodology : The compound can be separated using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) applications, phosphoric acid is replaced with formic acid .
  • Scalability : This method is scalable and suitable for isolating impurities during preparative separation, making it valuable in pharmacokinetic studies .

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its bromine and chlorine substituents are often utilized to enhance biological activity or modify pharmacokinetic properties.

Case Studies

  • Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Drug Development : The compound's structural features allow for modifications that can lead to the discovery of new drugs targeting specific diseases.

Material Science

In material science, this compound is used in the development of novel materials with specific properties.

Applications

  • Polymer Chemistry : It acts as a building block for synthesizing polymers with tailored characteristics, such as improved thermal stability and mechanical properties.
  • Nanomaterials : The compound is explored in the synthesis of nanomaterials, where its functional groups can be used to anchor other molecules or nanoparticles, enhancing the material's functionality.

Environmental Science

The environmental applications of this compound include its use in studying the degradation pathways of chlorinated compounds in aquatic environments.

Research Findings

  • Studies have indicated that chlorinated benzoic acids can serve as markers for pollution sources and degradation processes in water bodies .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS No. Molecular Formula Molecular Weight Melting Point (°C) Solubility
4-Bromo-2-chlorobenzoic acid 59748-90-2 C₇H₄BrClO₂ 235.46 162 (partial) Soluble in KOH
5-Bromo-2-chlorobenzoic acid N/A C₇H₄BrClO₂ 235.46 N/A Requires purification
2-Bromo-4-chlorobenzoic acid 81190-68-3 C₇H₄BrClO₂ 235.46 N/A N/A
4-Bromo-2-chloro-6-methylbenzoic acid 877149-07-0 C₈H₆BrClO₂ 249.49 N/A Research use

Key Observations :

  • Isomers like 5-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid share identical molecular formulas but differ in substituent positions, leading to distinct reactivity and crystallization behaviors .
  • The methyl derivative (4-bromo-2-chloro-6-methylbenzoic acid ) exhibits higher molecular weight and altered steric effects, influencing its applications in coordination chemistry .

Biological Activity

4-Bromo-2-chlorobenzoic acid (CAS No. 59748-90-2) is an aromatic carboxylic acid with significant relevance in pharmaceutical chemistry and organic synthesis. This compound is characterized by its bromine and chlorine substituents on the benzene ring, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₄BrClO₂
  • Molecular Weight : 235.46 g/mol
  • Melting Point : 171-175 °C
  • Solubility : 0.108 mg/ml in water

Pharmacological Properties

This compound has been investigated for its potential as a bioactive compound in various therapeutic contexts. Its structural features allow it to interact with biological targets effectively:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting that it may be effective against various bacterial strains. The presence of halogen atoms (bromine and chlorine) often enhances the antimicrobial efficacy of organic compounds.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Protein Targets : The compound's ability to form hydrogen bonds and hydrophobic interactions with protein targets enhances its binding affinity and specificity.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and immune responses.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of halogenated benzoic acids, including this compound, demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for non-halogenated counterparts, indicating enhanced efficacy due to halogen substitution .

Case Study 2: Anti-inflammatory Potential

In vitro assays assessing the anti-inflammatory effects of various benzoic acid derivatives found that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines in macrophages
Enzymatic inhibitionInhibits key metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-chlorobenzoic acid, and how can reaction conditions be optimized for higher yields?

Basic Research Question
A common method involves halogenation of 2-chlorobenzoic acid using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Alternatively, condensation reactions with halogenated intermediates (e.g., 4-bromo-2-chlorophenylboronic acid derivatives) can be employed .
Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance halogenation efficiency.
  • Control temperature (50–70°C) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion peak at m/z 235.46 (C₇H₄BrClO₂) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing carboxyl group (-COOH) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the bromine. Steric hindrance from the ortho-chloro substituent reduces reactivity in Suzuki-Miyaura couplings.
Mitigation Strategies :

  • Use bulky ligands (e.g., SPhos) to enhance catalytic activity .
  • Employ microwave-assisted synthesis to accelerate reaction kinetics .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Advanced Research Question

  • Solvent Selection : Use slow evaporation of acetone/hexane mixtures to grow single crystals .
  • Temperature Gradient : Maintain 4°C to reduce nucleation rate.
  • Software Refinement : SHELXL for structure solution and validation (R-factor < 0.05) .

Properties

IUPAC Name

4-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZWSOFJKYSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208460
Record name 4-Bromo-2-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59748-90-2
Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-bromo-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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